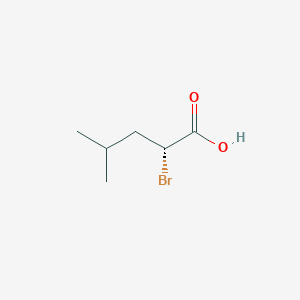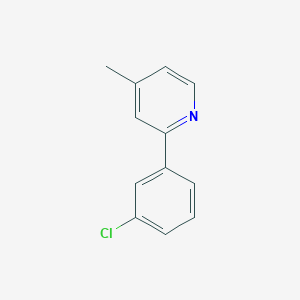
(R)-2-bromo-4-methylpentanoic acid
Übersicht
Beschreibung
(R)-2-bromo-4-methylpentanoic acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Analytical Methods in Food and Beverage Analysis
A study developed a method to analyze 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, including cyclohexanecarboxylic acid, in wine and other alcoholic beverages. This method used solid-phase extraction and gas chromatography-mass spectrometry, providing detection limits between 0.4 and 2.4 ng/L and demonstrating robustness and accuracy in analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).
2. Chemical Synthesis and Biological Applications
Another research discussed the production of 4-fluoroisoleucine by ammonolysis of 2-bromo-4-fluoro-3-methylpentanoic acid, which was derived from bromofluorination of 4-methyl-2-pentenoic acid. This compound exhibited inhibitory effects on various fungi and bacteria, highlighting its potential in microbiological studies and applications (Gershon, Shanks, & Clarke, 1978).
3. Role in Antitumor Antibiotics
Research on stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids revealed insights into the stereochemistry of amino acids found in certain marine toxins and antitumor antibiotics, such as bleomycin A2 and janolusimide. This study contributed to the understanding of these biologically active compounds (Giordano, Spinella, & Sodano, 1999).
Eigenschaften
IUPAC Name |
(2R)-2-bromo-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDHJQLIFECSR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,4-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2,5-dicarboxylic acid](/img/structure/B8231992.png)
![6-chloro-3-[(2,4-dimethoxyphenyl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B8232000.png)
![(3R)-1-[6-methyl-2-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B8232011.png)

![Tert-butyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8232025.png)
![[2-(Tert-butylsulfamoyl)-4-fluoro-5-methylphenyl]boronic acid](/img/structure/B8232027.png)

![Ethyl 1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]imidazole-2-carboxylate](/img/structure/B8232050.png)
![8-chloro-3-[(2,4-dimethoxyphenyl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B8232056.png)


![1-O-tert-butyl 2-O-methyl (2R,4R)-4-[6-chloro-2-(2-methylpropanoylamino)purin-9-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B8232071.png)
![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl] acetate](/img/structure/B8232099.png)
![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232100.png)
